1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a thiophene ring
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl group and the thiophene ring. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzylsulfonyl Group: This step often involves the reaction of the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The benzylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(Benzylsulfonyl)-4-(thiophen-3-yl)piperidine can be compared with other similar compounds, such as:
1-(Benzylsulfonyl)-4-phenylpiperidine: This compound lacks the thiophene ring, which may affect its electronic properties and biological activity.
1-(Benzylsulfonyl)-4-(furan-3-yl)piperidine: The furan ring in this compound can lead to different reactivity and interactions compared to the thiophene ring.
1-(Benzylsulfonyl)-4-(pyridin-3-yl)piperidine: The presence of a pyridine ring can influence the compound’s basicity and binding interactions.
The uniqueness of this compound lies in its combination of the benzylsulfonyl group and the thiophene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-benzylsulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,13-14-4-2-1-3-5-14)17-9-6-15(7-10-17)16-8-11-20-12-16/h1-5,8,11-12,15H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFOPCDKWKOYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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